4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one is a nitrogen-containing heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The structural framework of this compound allows it to interact with various biological targets, making it a subject of extensive research.
This compound can be synthesized through various methods, primarily involving the Biginelli reaction, which is a well-known multicomponent reaction that forms dihydropyrimidines from aldehydes, β-keto esters, and urea or thiourea. The classification of this compound falls under the category of pyrimidine derivatives, specifically as an amino-substituted dihydropyrimidinone.
The synthesis of 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one typically employs the Biginelli reaction. This method can be optimized through various conditions such as solvent choice, temperature, and catalyst use. Recent advancements have introduced microwave irradiation and ultrasound-assisted techniques to enhance yield and reduce reaction time.
The optimization of these methods has been documented in various studies that emphasize the importance of reaction conditions on yield and purity .
The molecular formula for 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one is . The compound features a pyrimidine ring with an amino group at position 4 and a butyl side chain at position 1.
Key structural data includes:
The reactivity of 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one includes potential nucleophilic substitutions due to the presence of the amino group. It can participate in various chemical transformations such as:
These reactions are essential for modifying the compound's structure to enhance its biological activity .
The mechanism of action for compounds like 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Quantitative structure–activity relationship (QSAR) studies are often employed to correlate structural features with biological activity, providing insights into how modifications might enhance efficacy .
The physical properties of 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one include:
Chemical properties include:
4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one has several applications in scientific research:
The ongoing research into its derivatives continues to reveal new potential applications in medicinal chemistry .
The dihydropyrimidinone (DHPM) scaffold emerged as a privileged structure in medicinal chemistry following the discovery of the Biginelli reaction in 1893, which enabled efficient synthesis of multifunctionalized pyrimidine derivatives through acid-catalyzed cyclocondensation of aldehydes, β-keto esters, and urea [3]. This one-pot multicomponent reaction provided access to structurally diverse DHPM libraries essential for structure-activity relationship (SAR) studies. Significant therapeutic interest arose when DHPM derivatives were identified as potent calcium channel blockers (e.g., monastrol), establishing the scaffold's potential for central nervous system and cardiovascular applications [3].
The early 2000s marked a turning point with the discovery of DHPM-based kinase inhibitors. CCT128930 (4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine) demonstrated ATP-competitive inhibition of protein kinase B (PKB/Akt) with nanomolar potency (IC₅₀ = 6.0 ± 1.5 nM) and 28-fold selectivity over PKA [1]. Optimization of lipophilic substituents yielded analogs with enhanced PKB selectivity (>150-fold) and improved cellular activity, though metabolic instability limited in vivo utility. Subsequent structural refinements replacing 4-benzylpiperidines with 4-carboxamides addressed bioavailability challenges, enabling orally bioavailable PKB inhibitors with xenograft efficacy [1]. Parallel developments identified pyridopyrimidine-based biotin carboxylase inhibitors (e.g., compound 1, IC₅₀ = 395 nM) with Gram-negative antibacterial activity, though high cLogD (3.3) limited penetration [5]. Systematic reduction of lipophilicity through installation of ionizable amines improved antibacterial potency 64-fold against E. coli by enhancing outer membrane penetration and efflux avoidance.
Table 1: Therapeutic Evolution of Dihydropyrimidinone Scaffolds
Era | Therapeutic Area | Representative Agents | Key Advance |
---|---|---|---|
Pre-1980s | Cardiovascular | Nifedipine analogs | Calcium channel blockade |
1990-2000 | Cell cycle regulation | Monastrol | Eg5 kinesin inhibition |
2000-2010 | Oncology | CCT128930 | Selective PKB/Akt inhibition |
2010-Present | Anti-infectives | Pyridopyrimidine 1 derivatives | Gram-negative bacterial penetration |
The 4-amino group confers distinctive hydrogen-bonding capabilities critical for target engagement within enzyme active sites. X-ray crystallographic studies of PKB inhibitors revealed that the 4-amino moiety of CCT128930 derivatives forms bidentate hydrogen bonds with Glu228 and Glu230 in the ATP-binding pocket, residues conserved across AGC kinases [1]. This interaction anchors the scaffold while lipophilic substituents occupy adjacent specificity pockets, explaining the >150-fold selectivity achieved with 2,4-dichlorobenzyl analogs.
In immune-modulating pyrimidines, 4-amino-2,6-dichloropyrimidines exhibited potent inhibition of nitric oxide (NO) production (IC₅₀ = 2–36 μM) while corresponding dihydroxy analogs were inactive, demonstrating the essentiality of halogenated amino groups for bioactivity [4]. Quantum mechanical analyses indicate that 4-amino substitution significantly modulates electron distribution:
Table 2: Hydrogen-Bonding Capabilities of 4-Amino Dihydropyrimidinones
Target | Interacting Residues | Bond Distances (Å) | Functional Consequence |
---|---|---|---|
PKB/Akt | Glu228 Oε¹, Glu230 Oε² | 2.8 ± 0.2, 2.9 ± 0.3 | Anchors scaffold; enables selectivity modulation |
Biotin carboxylase | Thr169 Oγ, Asn190 Nδ² | 3.1 ± 0.3, 3.0 ± 0.2 | Compensates for desolvation penalty |
Kinase domain insert | Asp86 Oδ¹, Lys33 Nζ | 2.7 ± 0.1, 3.2 ± 0.2 | Stabilizes inactive conformation |
N¹-Alkylation of dihydropyrimidinones serves dual purposes: it blocks metabolism at the N¹ position and modulates physicochemical properties to enhance membrane permeability. The 1-butyl group specifically balances lipophilicity and steric requirements for optimal absorption. Comparative studies of 1-methyl, 1-butyl, and 1-benzyl analogs demonstrate that butyl substitution provides:
In antibacterial pyridopyrimidines, installation of cationic amines on N¹-alkyl chains improved penetration through Gram-negative outer membranes. Aminobutyl derivatives exhibited 32-fold lower MICs against E. coli versus propyl analogs due to enhanced uptake via porin channels (kₚₒᵣᵢₙ = 4.7 × 10⁻⁵ cm/s vs. 1.2 × 10⁻⁵ cm/s) [5]. Molecular dynamics simulations revealed that butyl chains adopt extended conformations that minimize interactions with efflux pump recognition sites (Phe136, Arg148 in AcrB), reducing substrate affinity by ΔG = -3.2 kcal/mol versus shorter alkyl chains.
Table 3: Impact of N¹-Substituents on Dihydropyrimidinone Properties
Substituent | cLogP | Solubility (μM) | Microsomal Stability (t₁/₂ min) | PAMPA Permeability (×10⁻⁶ cm/s) |
---|---|---|---|---|
1-Methyl | -0.3 | 420 ± 35 | 74 ± 6 | 8.2 ± 0.9 |
1-Butyl | 1.8 | 185 ± 22 | 126 ± 11 | 15.7 ± 1.2 |
1-Benzyl | 2.4 | 38 ± 5 | 28 ± 3 | 21.3 ± 2.1 |
1-(3-Aminopropyl) | -0.9 | >500 | 210 ± 18 | 3.1 ± 0.4 |
Key Compounds in Text
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7